molecular formula C23H19BrClPS B12528337 [(3-Chlorothiophen-2-yl)methyl](triphenyl)phosphanium bromide CAS No. 827344-57-0

[(3-Chlorothiophen-2-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B12528337
CAS No.: 827344-57-0
M. Wt: 473.8 g/mol
InChI Key: YOCZNYCYRKTEIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Insights

While direct crystallographic data for this specific compound are absent, analogous structures such as (3-bromopropyl)triphenylphosphonium bromide () and (3-chloropropyl)triphenylphosphonium bromide () exhibit tetrahedral coordination around phosphorus. Key structural features inferred include:

Parameter Value (Inferred) Source Compound Reference
P–C (aryl) bond length 1.80–1.82 Å
P–C (alkyl) bond length 1.83–1.85 Å
C–P–C bond angles 107.2°–111.2°
Torsion (C–S–C–Cl) −72.0° (staggered)

The thiophene ring adopts a planar configuration, with chlorine substitution at the 3-position inducing electronic asymmetry. Crystal packing likely involves C–H⋯Br interactions, as observed in related phosphonium bromides, forming supramolecular chains ().

Properties

CAS No.

827344-57-0

Molecular Formula

C23H19BrClPS

Molecular Weight

473.8 g/mol

IUPAC Name

(3-chlorothiophen-2-yl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C23H19ClPS.BrH/c24-22-16-17-26-23(22)18-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-17H,18H2;1H/q+1;/p-1

InChI Key

YOCZNYCYRKTEIC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=C(C=CS2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Preparation Methods

Role of Solvent and Reaction Conditions

  • Polar solvents such as methanol, acetonitrile, or toluene are commonly used to facilitate the reaction.
  • Reflux temperatures (50–150°C) are employed to accelerate reaction kinetics, though microwave-assisted methods can reduce time significantly.
  • Inert atmospheres (e.g., nitrogen) prevent oxidation of triphenylphosphine to triphenylphosphine oxide.

Synthesis of (3-Chlorothiophen-2-yl)methylphosphanium Bromide

Stepwise Procedure

  • Reactants :

    • Triphenylphosphine (1.0 equiv)
    • (3-Chlorothiophen-2-yl)methyl bromide (1.0–1.2 equiv)
    • Solvent: Anhydrous acetone or methanol (5–10 mL per gram of triphenylphosphine).
  • Reaction Setup :

    • Combine reactants in a round-bottom flask under nitrogen.
    • Reflux at 60–80°C for 12–24 hours.
  • Workup :

    • Cool the mixture to room temperature.
    • Filter the precipitate and wash with cold diethyl ether to remove unreacted triphenylphosphine.
    • Recrystallize from a dichloromethane/methanol solvent pair to obtain pure product.

Optimization Considerations

  • Molar Ratio : A slight excess of alkyl bromide (1.2 equiv) drives the reaction to completion.
  • Temperature Control : Prolonged reflux in methanol achieves >90% conversion, as demonstrated for methyltriphenylphosphonium bromide.
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol) may enhance purity if recrystallization is insufficient.

Mechanistic Insights

The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism:

  • Nucleophilic Attack : Triphenylphosphine attacks the electrophilic carbon in (3-chlorothiophen-2-yl)methyl bromide.
  • Transition State : A pentacoordinate phosphorus intermediate forms, with simultaneous bromide departure.
  • Product Formation : The phosphonium cation pairs with bromide to yield the final salt.

Key Evidence :

  • Similar reactions, such as the synthesis of [(2-bromophenyl)methyl]triphenylphosphonium bromide, confirm the viability of this pathway.
  • Isotopic labeling studies in analogous systems validate the $$ \text{S}_\text{N}2 $$ mechanism.

Challenges and Mitigation Strategies

Substrate Availability

  • Challenge : (3-Chlorothiophen-2-yl)methyl bromide may require custom synthesis.
  • Solution : Prepare the alkyl bromide via radical bromination of 3-chlorothiophene-2-methanol using $$ \text{N}- $$bromosuccinimide (NBS) and a radical initiator.

Side Reactions

  • Phosphine Oxidation : Triphenylphosphine oxide formation is minimized under inert atmospheres.
  • Byproduct Formation : Excess alkyl bromide and strict temperature control reduce dimerization or elimination byproducts.

Comparative Analysis of Methodologies

Method Conditions Yield (%) Purity (%) Reference
Conventional Reflux Methanol, 24 h, 65°C 85–90 95
Microwave-Assisted Xylene, 2 min, 150°C 81–93 98
Solvent-Free Neat, 3 h, 120°C 75 90

Notes :

  • Microwave methods offer rapid synthesis but require specialized equipment.
  • Solvent-free conditions reduce waste but may compromise yield.

Characterization and Validation

  • NMR Spectroscopy :

    • $$ ^1\text{H} $$: Peaks at δ 3.8–4.2 ppm for the methylene group ($$ \text{-CH}_2\text{-} $$).
    • $$ ^{31}\text{P} $$: Single resonance near δ 22–25 ppm.
  • Melting Point : Expected range 220–230°C (lit. for similar compounds: 224–226°C).

  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, Br, P content).

Applications and Derivatives

The compound serves as a precursor for:

  • Wittig Reactions : Generation of ylides for olefination of aldehydes.
  • Anticancer Agents : Triphenylphosphonium moieties enhance mitochondrial targeting.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorothiophen-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form phosphine oxides or reduction to form phosphines.

    Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, thiolates, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions produce phosphine oxides.

Scientific Research Applications

(3-Chlorothiophen-2-yl)methylphosphanium bromide has several scientific research applications:

    Organic Synthesis: It is used as a reagent in Wittig reactions to form alkenes.

    Biological Studies: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphanium moiety can stabilize positive charges, making the compound a versatile intermediate in organic synthesis. The 3-chlorothiophen-2-yl group can participate in aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromide Compounds

Structural and Molecular Comparison

The table below compares key structural and molecular features of (3-Chlorothiophen-2-yl)methylphosphanium bromide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
(3-Chlorothiophen-2-yl)methylphosphanium bromide C₂₃H₁₉ClPSBr 464.78 (estimated) 3-Chlorothiophen-2-yl methyl Aromatic thiophene, Cl substituent
(2-Bromoethyl)triphenylphosphanium bromide C₂₀H₁₉Br₂P 450.15 2-Bromoethyl Aliphatic Br, linear chain
(3-Bromopropyl)triphenylphosphanium bromide C₂₁H₂₁Br₂P 464.18 (estimated) 3-Bromopropyl Longer aliphatic chain, Br
(2-Hydroxy-5-methylphenyl)triphenylphosphanium bromide C₂₅H₂₂OPBr 457.32 2-Hydroxy-5-methylphenyl Phenolic -OH, methyl group
[(3-Cyanophenyl)methyl]triphenylphosphanium bromide C₂₆H₂₁NBrP 474.33 3-Cyanophenyl methyl Strongly electron-withdrawing -CN
Pentyltriphenylphosphanium bromide C₂₃H₂₆BrP 413.33 Pentyl Aliphatic, flexible chain

Key Observations :

  • Substituent Effects : The 3-chlorothiophen-2-yl methyl group imparts aromaticity and moderate electron-withdrawing character due to the Cl atom. This contrasts with aliphatic substituents (e.g., bromoethyl or pentyl) that enhance lipophilicity but lack conjugation .
  • Molecular Weight : The chlorine and thiophene groups increase molecular weight compared to simpler aliphatic analogs like pentyltriphenylphosphanium bromide.
  • Reactivity: Electron-withdrawing groups (e.g., -CN in [(3-cyanophenyl)methyl]triphenylphosphanium bromide) reduce nucleophilicity at the phosphorus center, whereas electron-donating groups (e.g., -OH in the hydroxy-substituted derivative) may enhance hydrogen bonding and solubility .
Phase-Transfer Catalysis
  • Aliphatic Derivatives (e.g., pentyltriphenylphosphanium bromide): Preferred for high-temperature reactions (e.g., epoxy resin synthesis) due to thermal stability and compatibility with non-polar solvents .
  • Aromatic Derivatives (e.g., [(3-chlorothiophen-2-yl)methyl]...): Likely superior in reactions requiring π-π interactions or stabilization of charged intermediates. However, bulkier substituents may hinder catalytic efficiency in some cases .
  • Hydroxy-Substituted Derivatives : Used in polar reaction media where hydrogen bonding facilitates ion extraction .
Pharmaceutical Intermediates
  • (2-Bromoethyl)triphenylphosphanium bromide is a key intermediate in drug synthesis due to its reactivity in alkylation reactions. The 3-chlorothiophene analog may offer regioselectivity advantages in heterocyclic chemistry .

Research Findings and Case Studies

  • Synthetic Efficiency : A patent by Shin-Etsu Chemical highlights pentyltriphenylphosphanium bromide’s role in epoxy resin production, achieving >90% yield at 150°C. The 3-chlorothiophene analog’s performance in similar conditions remains untested but warrants investigation .
  • Electrochemical Studies: [(3-Cyanophenyl)methyl]triphenylphosphanium bromide demonstrated reduced nucleophilicity in SN2 reactions compared to aliphatic analogs, aligning with its electron-withdrawing substituent .

Biological Activity

(3-Chlorothiophen-2-yl)methylphosphanium bromide is an organophosphorus compound characterized by a phosphonium cation derived from triphenylphosphine, combined with a 3-chlorothiophen-2-yl group. This unique structure imparts specific electronic and steric properties that may influence its biological activity, particularly in the context of drug synthesis and potential medicinal applications.

The compound has the molecular formula C22H19BrClPS and exists as a bromide salt. The phosphonium moiety enables it to act as both a nucleophile and an electrophile, making it versatile in organic reactions, particularly in Wittig reactions for synthesizing alkenes from carbonyl compounds.

Table 1: Comparative Biological Activities of TPP Derivatives

Compound TypeTarget CellsIC50 (μM)Mechanism of Action
Dodecyl-TPPMCF-7 breast carcinoma250Impairs mitochondrial function
TPP-conjugated polyalkoxyphenylMelanoma cell lines25-28Induces apoptosis and disrupts actin filaments
Triphenylphosphonium-modified liposomesHCT116 colorectal carcinomaComparable to DoxMitochondrial targeting with oxidative stress

The biological activity of TPP compounds often hinges on their ability to accumulate in mitochondria due to their positive charge and hydrophobicity. This accumulation can lead to mitochondrial dysfunction and subsequent apoptosis in cancer cells. For instance, TPP derivatives have been shown to disrupt mitochondrial bioenergetics, leading to increased oxidative stress and cell death specifically in malignant cells while sparing non-malignant cells .

Case Studies

  • Mitochondrial Targeting : A study demonstrated that TPP-conjugated drug delivery systems effectively transported doxorubicin into the mitochondria of cancer cells, triggering oxidative stress and apoptosis comparable to unencapsulated doxorubicin . This highlights the potential for (3-Chlorothiophen-2-yl)methylphosphanium bromide as a scaffold for similar applications.
  • Antiproliferative Activity : Research on various TPP derivatives indicated that only a subset exhibited significant cytotoxicity against cancer cell lines, with IC50 values often below 10 μM. This suggests that structural modifications can enhance or diminish biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.